8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
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Overview
Description
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinoindole scaffold. Common starting materials include indole derivatives and hydrazine derivatives.
Cyclization: The key step involves the cyclization of the indole and hydrazine derivatives to form the pyridazinoindole core. This can be achieved using various cyclization agents such as phosphorus oxychloride or polyphosphoric acid.
Functionalization: The final step involves the introduction of the methoxy and methyl groups at the appropriate positions on the pyridazinoindole core. This can be done using methylating agents like methyl iodide and methoxyating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential anti-cancer properties, particularly in breast cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anti-cancer properties, the compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, leading to the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other similar compounds in the pyridazinoindole family:
8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl acetic acid: Similar structure but with an acetic acid group.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-tumor activity but differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-10-4-3-7(17-2)5-8(10)9-6-13-14-12(16)11(9)15/h3-6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRXNHSPRVXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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